[4-(3-methoxyphenyl)piperazino](1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
CAS No.:
Cat. No.: VC9662323
Molecular Formula: C21H25N5O2
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25N5O2 |
|---|---|
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | [4-(3-methoxyphenyl)piperazin-1-yl]-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone |
| Standard InChI | InChI=1S/C21H25N5O2/c1-14-12-18(19-15(2)23-24(3)20(19)22-14)21(27)26-10-8-25(9-11-26)16-6-5-7-17(13-16)28-4/h5-7,12-13H,8-11H2,1-4H3 |
| Standard InChI Key | GNDKKMVPZKLODQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Introduction
Potential Biological Activities
While specific data on 4-(3-methoxyphenyl)piperazinomethanone is not available, compounds with similar structures often exhibit:
-
Antioxidant Activity: Pyrazole derivatives have shown significant antioxidant properties, which could be beneficial in treating oxidative stress-related conditions .
-
Anticancer Activity: Some pyrazole derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent attachment of the piperazine moiety. Characterization would involve spectroscopic methods like NMR and IR to confirm the structure.
Data Table: Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume